molecular formula C21H22N6O2S B2877736 N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide CAS No. 2034476-06-5

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide

Cat. No.: B2877736
CAS No.: 2034476-06-5
M. Wt: 422.51
InChI Key: KQRLDIGZYYNYIL-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethyl-2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

IUPAC Name

N,N,4-trimethyl-2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-13-18(20(29)26(2)3)30-21(24-13)25-19(28)15-10-27(11-15)17-9-16(22-12-23-17)14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRLDIGZYYNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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